molecular formula C12H10O4 B1196520 Aristolindiquinone CAS No. 86533-36-0

Aristolindiquinone

Cat. No.: B1196520
CAS No.: 86533-36-0
M. Wt: 218.2 g/mol
InChI Key: SJBCQYINLQWMKL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Aristolindiquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism by which aristolindiquinone exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving oxidative stress and modulation of cellular redox states . Further research is needed to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Uniqueness: Aristolindiquinone’s unique substitution pattern and potential anti-fertility activity distinguish it from other similar compounds.

Properties

IUPAC Name

4,5-dihydroxy-3,8-dimethylnaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-5-3-4-7(13)9-8(5)12(16)11(15)6(2)10(9)14/h3-4,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBCQYINLQWMKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)O)C(=C(C(=O)C2=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80331925
Record name Aristolindiquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86533-36-0
Record name Aristolindiquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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